Dimethyl methoxymalonate

Catalog No.
S704088
CAS No.
5018-30-4
M.F
C6H10O5
M. Wt
162.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl methoxymalonate

CAS Number

5018-30-4

Product Name

Dimethyl methoxymalonate

IUPAC Name

dimethyl 2-methoxypropanedioate

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C6H10O5/c1-9-4(5(7)10-2)6(8)11-3/h4H,1-3H3

InChI Key

ORXJMBXYSGGCHG-UHFFFAOYSA-N

SMILES

COC(C(=O)OC)C(=O)OC

Canonical SMILES

COC(C(=O)OC)C(=O)OC

Precursor for Malonate Derivatives:

DMM readily undergoes decarboxylation, a process where it loses a carboxyl group (CO₂). This conversion transforms DMM into dimethyl malonate, a valuable intermediate in organic synthesis. Dimethyl malonate serves as a versatile building block for the synthesis of various complex molecules, including:

  • Fatty acids: These are essential components of biological membranes and play crucial roles in energy storage and metabolism. Researchers employ DMM to synthesize specific fatty acids for studying their functions and potential applications in various fields [].
  • Pharmaceuticals: DMM can contribute to the synthesis of specific drug molecules with targeted therapeutic properties. This opens up avenues for exploring novel drug candidates for various diseases [].
  • Natural products: DMM can be utilized to synthesize complex natural products with potential applications in medicine, agriculture, and material science. This allows researchers to study the properties and functions of these natural products and potentially develop new applications for them [].

Michael Addition Reactions:

DMM possesses a reactive methylene group (CH₂ group adjacent to a carbonyl group, C=O). This feature makes it a suitable substrate for Michael addition reactions, a fundamental type of organic reaction widely used in synthesis. In Michael addition, DMM acts as a nucleophile, attacking electron-deficient Michael acceptors to form new carbon-carbon bonds. This reaction allows researchers to:

  • Functionalize organic molecules: By incorporating various functional groups through Michael addition with DMM, researchers can tailor the properties of organic molecules for specific applications in various fields.
  • Construct complex molecules: Michael addition with DMM can be employed as a step in the synthesis of more complex molecules with desired functionalities, contributing to the development of new materials, pharmaceuticals, and other products.

Dimethyl methoxymalonate is an organic compound with the molecular formula C6H10O5 and a molecular weight of approximately 162.14 g/mol. It appears as a clear, colorless to pale yellow liquid and is known for its mild odor. The compound is primarily utilized as a reagent in various chemical syntheses, particularly in the production of more complex organic molecules. Its structure consists of two methoxy groups attached to a malonate framework, which contributes to its reactivity and versatility in organic synthesis .

, including:

  • Substitution Reactions: The compound can undergo nucleophilic substitution, where nucleophiles attack the carbon atoms bonded to the methoxy groups.
  • Condensation Reactions: It can react with other carboxylic acid derivatives to form larger molecules through condensation.
  • Multicomponent Reactions: Notably, dimethyl methoxymalonate has been utilized in one-pot multicomponent reactions with dialkyl acetylenedicarboxylates and N-nucleophiles to synthesize 2H-pyridinyl-2-butenedioates in aqueous media .

These reactions highlight the compound's utility in synthesizing various chemical entities, making it a valuable reagent in organic chemistry.

While specific biological activity data on dimethyl methoxymalonate is limited, it has been noted for its potential irritant effects. Safety data indicate that it can cause skin irritation (H315) and serious eye irritation (H319) upon contact . Further studies are required to explore any pharmacological properties or therapeutic applications that may arise from its chemical structure.

Several methods exist for synthesizing dimethyl methoxymalonate:

  • From Dimethyl Malonate: A common route involves the reaction of dimethyl malonate with methanol in the presence of an acid catalyst.
  • Transesterification: This method includes reacting dimethyl malonate with methanol under reflux conditions.
  • Multicomponent Reactions: As mentioned earlier, it can be synthesized via multicomponent reactions involving various nucleophiles and acetylenic compounds .

These synthetic routes allow for flexibility in producing dimethyl methoxymalonate depending on available starting materials and desired reaction conditions.

Dimethyl MalonateC5H8O4Lacks the methoxy group; simpler structureUsed as a building block in synthesisEthyl MethoxymalonateC7H12O5Contains ethyl instead of methylSimilar applications in synthesisDiethyl MalonateC6H10O4Two ethyl groups; less reactive than dimethylCommonly used for esterifications

Dimethyl methoxymalonate's unique methoxy groups enhance its reactivity compared to similar compounds, allowing for diverse synthetic pathways that are not available with simpler malonates. This makes it particularly valuable in advanced organic synthesis applications.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5018-30-4

Wikipedia

Dimethyl methoxymalonate

Dates

Modify: 2023-08-15

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